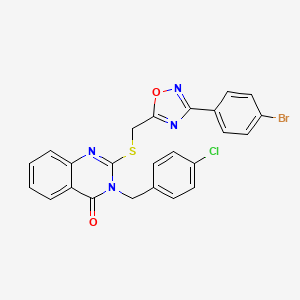
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one
描述
2-(((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one is a quinazolinone derivative featuring a 4-chlorobenzyl group at position 3 and a thioether-linked 1,2,4-oxadiazole moiety at position 2. The oxadiazole ring is substituted with a 4-bromophenyl group, introducing halogenated aromatic components. Quinazolinones are heterocyclic scaffolds known for diverse biological activities, including antimicrobial, anticancer, and pesticidal properties .
属性
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-chlorophenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrClN4O2S/c25-17-9-7-16(8-10-17)22-28-21(32-29-22)14-33-24-27-20-4-2-1-3-19(20)23(31)30(24)13-15-5-11-18(26)12-6-15/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNKQSIMBBRMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one is a novel derivative belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Quinazolinones are a significant class of heterocyclic compounds known for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The incorporation of oxadiazole moieties into quinazolinone derivatives has been shown to enhance their biological efficacy. The compound in focus combines these structural elements, potentially leading to improved therapeutic profiles.
2. Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Oxadiazole : The oxadiazole ring is synthesized from appropriate starting materials through cyclization reactions.
- Thioether Formation : The thioether linkage is introduced by reacting the oxadiazole with a thiol compound.
- Quinazolinone Derivation : The quinazolinone core is constructed via condensation reactions involving appropriate aldehydes and amines.
3.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds structurally similar to the one have demonstrated significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A5 | MCF-7 | 10 |
| A6 | HT-29 | 12 |
These results indicate that modifications on the quinazolinone scaffold can lead to enhanced cytotoxicity against cancer cells .
3.2 Antimicrobial Activity
The antimicrobial properties of quinazolinone derivatives have also been extensively studied. In vitro tests have shown that compounds with similar structures exhibit activity against both gram-positive and gram-negative bacteria as well as fungi:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Candida albicans | Weak |
The presence of halogen substituents (such as bromine and chlorine) in the structure has been correlated with enhanced antimicrobial activity .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Kinases : Quinazolinones are known to inhibit various kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives trigger apoptosis in cancer cells by disrupting mitochondrial membrane potential .
- Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis .
5. Case Studies
Several case studies have demonstrated the efficacy of quinazolinone derivatives in preclinical settings:
- A study reported that a related quinazolinone derivative exhibited significant growth inhibition in NSCLC (non-small cell lung cancer) models, suggesting its potential as a therapeutic agent .
- Another investigation showed that the introduction of oxadiazole rings improved the antibacterial potency against resistant strains of bacteria .
6. Conclusion
The compound This compound represents a promising candidate for further development due to its multifaceted biological activities. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical applications.
相似化合物的比较
Table 1: Structural Comparison of Key Analogs
Antimicrobial and Pesticidal Activities
The target compound’s structural analogs exhibit potent antimicrobial and pesticidal activities, influenced by substituent electronic and steric properties:
Key Observations :
- Halogen Effects : Bromine and chlorine improve lipophilicity, enhancing microbial membrane interaction .
- Heterocycle Impact : 1,2,4-Oxadiazole derivatives (e.g., target compound) may exhibit stronger π-π stacking with microbial enzymes compared to triazoles .
- Substituent Flexibility : Methylthio (SMe) groups (e.g., ) improve solubility without compromising activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


